molecular formula C13H15ClN2O3 B1224913 3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester

3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester

Cat. No. B1224913
M. Wt: 282.72 g/mol
InChI Key: JFRRAZGNKRCJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester is a benzoate ester.

Scientific Research Applications

1. Synthesis and Structural Studies

  • Synthesis Methods : The compound has been utilized in the synthesis of complex molecules such as Dabigatran Etexilate, a prominent anticoagulant. This process involves multiple steps like condensation, catalytic hydrogenation, and acylation (Chen Guohua, 2013).
  • Structural Analysis : In the realm of molecular structure analysis, derivatives of the compound have been examined using X-ray diffraction techniques, and characterized by IR, 1H NMR, and 13C NMR (O. Şahin et al., 2014).

2. Thermodynamics and Solubility Studies

  • Solubility and Thermodynamics : Studies on 2-amino-4-chlorobenzoic acid, a related compound, have provided insights into its solubility in various organic solvents, which is crucial for optimizing its purification process. This research includes detailed thermodynamic modeling (Xinbao Li et al., 2017).

3. Process Development and Scale-Up

  • Large-Scale Synthesis : The compound has been featured in the development of scalable synthetic routes for pharmacologically active molecules. This includes multi-stage chemistry and enzyme-catalyzed kinetic resolutions (Adam Banks et al., 2009).

4. Intermediate in Biologically Active Compounds

  • Role as an Intermediate : Research indicates its role as an intermediate in the synthesis of various biologically active compounds, such as thiazole carboxylic acids, highlighting its versatility in medicinal chemistry (Tu Yuanbiao et al., 2016).

properties

Product Name

3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

(2-oxo-2-pyrrolidin-1-ylethyl) 3-amino-4-chlorobenzoate

InChI

InChI=1S/C13H15ClN2O3/c14-10-4-3-9(7-11(10)15)13(18)19-8-12(17)16-5-1-2-6-16/h3-4,7H,1-2,5-6,8,15H2

InChI Key

JFRRAZGNKRCJKY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester
Reactant of Route 2
3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester
Reactant of Route 3
Reactant of Route 3
3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester
Reactant of Route 4
Reactant of Route 4
3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester
Reactant of Route 5
Reactant of Route 5
3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester
Reactant of Route 6
Reactant of Route 6
3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.